molecular formula C11H12N2O3S B2998755 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide CAS No. 895434-85-2

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B2998755
CAS No.: 895434-85-2
M. Wt: 252.29
InChI Key: LHOPQJLQXHSZOS-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 5,6-dimethoxy-2-aminobenzothiazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide can be compared with other benzothiazole derivatives such as:

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-6(14)12-11-13-7-4-8(15-2)9(16-3)5-10(7)17-11/h4-5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOPQJLQXHSZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=CC(=C(C=C2S1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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